molecular formula C12H12ClF3OS B14040607 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14040607
M. Wt: 296.74 g/mol
InChI Key: OEDFBMWZFCXXPQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom and a 3-ethyl-2-(trifluoromethylthio)phenyl group.

Properties

Molecular Formula

C12H12ClF3OS

Molecular Weight

296.74 g/mol

IUPAC Name

1-chloro-1-[3-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3OS/c1-3-8-5-4-6-9(10(13)7(2)17)11(8)18-12(14,15)16/h4-6,10H,3H2,1-2H3

InChI Key

OEDFBMWZFCXXPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from substituted phenyl precursors. The key steps generally include:

  • Introduction of the trifluoromethylthio group onto the aromatic ring.
  • Formation of the propan-2-one side chain.
  • Chlorination at the alpha position of the ketone.

The presence of the chloro group enables nucleophilic substitution reactions, while the trifluoromethylthio group enhances electrophilic aromatic substitution and biological activity.

Specific Preparation Route

Although direct literature on the exact preparation of this compound is limited, closely related synthetic methodologies can be adapted and inferred from patents and related compounds with similar structures.

Starting Materials
  • 3-Ethyl-2-(trifluoromethylthio)aniline or related substituted anilines.
  • Propan-2-one derivatives or precursors for the ketone side chain.
  • Chlorinating agents such as thionyl chloride (SOCl$$2$$) , sulfuryl chloride (SO$$2$$Cl$$_2$$) , or concentrated hydrochloric acid .
  • Catalysts such as pyridine , zinc chloride , or iron protochloride .
Chlorination Step

A key step involves chlorination of the corresponding alcohol or ketone intermediate. A patent (CN105198693A) describes a highly efficient chlorination method for 1-chloro-3-phenylpropane derivatives, which can be adapted for the preparation of this compound.

Reaction conditions:

  • Chlorinating agent: Thionyl chloride (SOCl$$_2$$) is added dropwise to the alcohol precursor.
  • Catalyst: Pyridine is used in catalytic amounts (mass ratio of alcohol to pyridine approximately 1:0.04–0.06).
  • Temperature: Reaction carried out between 50°C and 90°C.
  • Reaction time: About 30 minutes of stirring after complete addition of chlorinating agent.
  • Post-reaction: The reaction mixture is cooled to 25°C for crystallization.

Purification:

  • Neutralization of supernatant liquid with alkali (e.g., 15% sodium hydroxide) to pH 7–7.5.
  • Separation of oil layer.
  • Vacuum distillation under reduced pressure (-0.098 MPa) collecting fractions boiling at 97–98°C.
  • The product obtained has a purity of approximately 99.8% with residual alcohol less than 0.1%.
  • Yield: Approximately 95.2%.

Reaction Scheme Summary

Step Reagents & Conditions Description
1 3-Ethyl-2-(trifluoromethylthio)phenylpropan-2-ol + SOCl$$_2$$ + Pyridine, 50–90°C, 30 min Chlorination of alcohol to chloro ketone
2 Cooling to 25°C, crystallization Product crystallizes from reaction mixture
3 Neutralization with 15% NaOH, separation Removal of acidic byproducts and impurities
4 Vacuum distillation at -0.098 MPa, 97–98°C Purification of final product

Analytical Data and Research Findings on Preparation

Purity and Yield

  • Product purity reaches 99.8% as determined by chromatographic and spectroscopic methods.
  • Residual starting material (3-ethyl-2-(trifluoromethylthio)phenylpropan-2-ol) is below 0.1%.
  • Overall isolated yield is high at approximately 95%, indicating an efficient process.

Catalyst Recycling and Cost Efficiency

  • Pyridine catalyst forms hydrochloride salt during reaction, which can be recovered by crystallization and reused, reducing catalyst consumption and cost.
  • Use of thionyl chloride as chlorinating agent is preferred for its efficiency and manageable byproducts.
  • Alternative chlorinating agents such as sulfuryl chloride or concentrated hydrochloric acid can be used with different catalysts (zinc chloride or iron protochloride), offering flexibility in industrial settings.

Comparison with Related Compounds’ Preparation

Compound Name Molecular Formula Key Differences in Preparation
1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one C$${12}$$H$${12}$$ClF$$_{3}$$OS Similar chlorination steps, positional isomeric differences affect substitution pattern and reactivity
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one C$${12}$$H$${13}$$F$$_{3}$$OS Lacks chlorine; synthesis omits chlorination step, different biological activity profile
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one C$${12}$$H$${13}$$F$$_{3}$$OS Positional isomer with variations in aromatic substitution affecting synthetic route

Summary Table of Preparation Method

Parameter Details
Starting material 3-Ethyl-2-(trifluoromethylthio)phenylpropan-2-ol
Chlorinating agent Thionyl chloride (SOCl$$_2$$)
Catalyst Pyridine (mass ratio 1:0.04–0.06)
Reaction temperature 50–90°C
Reaction time ~30 minutes after chlorinating agent addition
Work-up Cooling, crystallization, alkali neutralization, oil separation
Purification Vacuum distillation at -0.098 MPa, 97–98°C cut
Product purity 99.8%
Residual starting material <0.1%
Yield ~95.2%
Catalyst recovery Pyridine hydrochloride salt recovered by crystallization and reused

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-25°C.

    Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol, temperature range of 25-60°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with a unique molecular structure featuring a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring. It has a molecular formula of C12H12ClF3OS and a molecular weight of 296.74 g/mol. This compound's distinct functional groups contribute to its reactivity and potential applications in chemistry, biology, and medicine.

Scientific Research Applications

This compound exhibits significant biological activity, allowing it to interact with various biological molecules, making it a valuable tool for studying biochemical pathways. The trifluoromethylthio group enhances binding affinity and specificity to molecular targets such as enzymes and receptors, potentially leading to therapeutic applications. Ongoing studies are exploring its role in drug discovery and development. Interaction studies have shown that this compound can modulate specific signaling pathways by binding to molecular targets such as enzymes and receptors. This interaction may lead to significant biological effects, making it a candidate for further research in pharmacology and biochemistry.

Structural Analogues

Several compounds exhibit structural similarities to this compound.

  • 1-Chloro-3-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: This compound shares a similar structure but has different substitution patterns. Its molecular formula is C12H12ClF3OS .
  • 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks chlorine, leading to a different reactivity profile. Its molecular formula is C12H13F3OS.
  • 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one: This is a positional isomer with varying chemical properties. Its molecular formula is C12H13F3OS.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical attributes of the target compound with related derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one C₁₂H₁₂ClF₃OS 296.73* Cl, S-CF₃, C₂H₅ (phenyl ring) High lipophilicity; potential bioactive intermediate
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 S-CH₃ (phenyl ring) Lower steric bulk; simpler synthesis
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₉H₉ClN₂O 196.63 Cl, hydrazine, OCH₃ (phenyl ring) Crystalline (monoclinic); hydrogen bonding
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.17 CF₃ (phenyl ring) Intermediate in fenfluramine synthesis

*Calculated based on analogous compounds in .

Key Observations:

  • Electronic Effects: The trifluoromethylthio group (S-CF₃) in the target compound is more electron-withdrawing than methylthio (S-CH₃) or methoxy (OCH₃) groups, altering reactivity in nucleophilic substitutions or reductions .
  • Crystallinity: Hydrazine derivatives (e.g., C₉H₉ClN₂O) exhibit well-defined monoclinic crystal structures with hydrogen-bonding networks, whereas the target compound’s crystallinity may vary due to its bulky substituents .

Biological Activity

1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with significant biological activity attributed to its unique molecular structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : C12H12ClF3OS
Molecular Weight : 296.74 g/mol
IUPAC Name : 1-chloro-1-[3-ethyl-2-(trifluoromethylthio)phenyl]propan-2-one
Key Functional Groups :

  • Chloro group
  • Ethyl group
  • Trifluoromethylthio group

The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors. The trifluoromethylthio group enhances binding affinity, potentially leading to the modulation of various biochemical pathways. This compound has shown promise in the following areas:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug development.
  • Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

Antimicrobial Properties

Studies have highlighted its potential antimicrobial effects against a range of pathogens. The compound's structural features allow it to disrupt microbial cell functions, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with cellular targets could inhibit cancer cell proliferation and induce apoptosis, although more research is needed to elucidate these effects fully.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
In Vitro Assays Demonstrated significant inhibition of specific enzymes associated with cancer metabolism.
Antimicrobial Testing Showed activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
Cell Line Studies Indicated cytotoxic effects on various cancer cell lines, suggesting further exploration in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. For example, a base-catalyzed condensation between 3-ethyl-2-(trifluoromethylthio)benzaldehyde and chloroacetone under reflux in ethanol or methanol can yield the target compound. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols.
  • Temperature control : Maintaining 60–80°C prevents side reactions like over-halogenation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic signals:
    • Chloroacetone moiety: δ ~2.3 ppm (CH₃), δ ~4.1 ppm (CHCl).
    • Aromatic protons: Split signals due to trifluoromethylthio and ethyl substituents (δ 7.2–7.8 ppm) .
    • ¹⁹F NMR: Confirm trifluoromethylthio group (δ ~-40 ppm) .
  • IR : C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.
  • HRMS : Exact mass verification (theoretical [M+H]⁺ = 314.77 for C₁₁H₁₀ClF₃OS₂) .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

  • Moisture sensitivity : The trifluoromethylthio group is prone to hydrolysis. Store under inert gas (N₂/Ar) in sealed vials with molecular sieves.
  • Light sensitivity : UV exposure may degrade the ketone moiety; use amber glassware.
  • Thermal stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data (e.g., XRD vs. DFT) for this molecule?

Methodological Answer:

  • XRD refinement : Use SHELXL for high-resolution crystallography to resolve bond-length discrepancies (e.g., C-Cl vs. C-SCF₃ distances). Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .
  • Electron density maps : Analyze residual density peaks to identify misplaced atoms or disorder in the trifluoromethylthio group .
  • Torsional angles : Validate computational models against experimental XRD torsional parameters (e.g., phenyl ring dihedral angles) .

Q. How can reaction mechanisms involving the trifluoromethylthio group be elucidated using kinetic isotope effects or trapping experiments?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to study nucleophilic substitution pathways (e.g., SN2 vs. radical mechanisms).
  • Radical trapping : Add TEMPO or BHT to reaction mixtures to detect transient intermediates in trifluoromethylthio transfer reactions .
  • DFT transition-state analysis : Map energy barriers for SCF₃ group activation under varying conditions (acidic/basic) .

Q. What advanced crystallization techniques optimize single-crystal growth for XRD analysis of halogenated propanones?

Methodological Answer:

  • Solvent diffusion : Layer hexane over a saturated dichloromethane solution to induce slow nucleation.
  • Temperature-gradient methods : Use a crystal growth furnace (0.1°C/day cooling rate) to minimize defects.
  • Additive screening : Introduce trace thiourea derivatives (e.g., 1-(3-Chloro-2-methylphenyl)-2-thiourea) to stabilize crystal packing via halogen bonding .

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